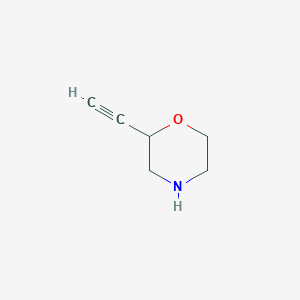

2-Ethynylmorpholine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H9NO |

|---|---|

Molecular Weight |

111.14 g/mol |

IUPAC Name |

2-ethynylmorpholine |

InChI |

InChI=1S/C6H9NO/c1-2-6-5-7-3-4-8-6/h1,6-7H,3-5H2 |

InChI Key |

UHWZKSGXBBYDCB-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1CNCCO1 |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 2 Ethynylmorpholine and Its Derivatives

Direct Ethynylation Strategies

Direct ethynylation involves the introduction of an ethynyl (B1212043) group onto a pre-existing morpholine (B109124) scaffold or the coupling of a morpholine-containing fragment with an alkyne. These strategies are fundamental for creating the core structure of 2-ethynylmorpholine derivatives.

Base-mediated reactions are employed to facilitate the coupling of molecular fragments. In the synthesis of complex benzimidazole (B57391) derivatives, an ethynylmorpholine substituent was introduced onto a phenoxymethylene linker through the O-alkylation of 4-hydroxybenzaldehydes. nih.gov This reaction utilized potassium carbonate (K₂CO₃) as the base to mediate the formation of the ether linkage between the hydroxybenzaldehyde and a halide precursor containing the ethynylmorpholine moiety, ultimately producing the required benzaldehyde (B42025) precursors for the target hybrids. nih.gov

The Sonogashira reaction, a palladium- and copper-cocatalyzed cross-coupling between a terminal alkyne and an aryl or vinyl halide, is a powerful and widely used method for forming carbon-carbon bonds under mild conditions. wikipedia.orglibretexts.org This reaction is instrumental in the synthesis of this compound derivatives.

Researchers have developed protocols for double Sonogashira couplings to prepare fluorescent oligo(p-phenyleneethynylene)s (OPE3s). scielo.org.mx In a model reaction, 2,5-diiodo-N-morpholinebenzamide was coupled with two equivalents of 4-ethynylanisole (B14333) to produce the target OPE3 in 81% yield. scielo.org.mx The reaction conditions were optimized, employing a catalyst system of tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) and copper(I) iodide (CuI) in dimethyl sulfoxide (B87167) (DMSO) with diisopropylamine (B44863) (iPr₂NH) as the base. scielo.org.mx This methodology was extended to a variety of arylacetylenes, demonstrating its versatility. scielo.org.mx

The Sonogashira coupling has also been effectively used for the synthesis of 2-amino-3-alkynylpyridines from 2-amino-3-bromopyridines and terminal alkynes. scirp.org Optimized conditions for these reactions involve a palladium trifluoroacetate (B77799) (Pd(CF₃COO)₂) catalyst, triphenylphosphine (B44618) (PPh₃), and CuI in dimethylformamide (DMF). scirp.org Such protocols are valuable for creating derivatives where the this compound unit is coupled to heterocyclic systems. For instance, tert-butyl 3-ethynylmorpholine-4-carboxylate has been used as a reactant in Sonogashira couplings to prepare complex thieno[3,2-c]pyrimidin-4-amine derivatives. google.com

| Substrate | Alkyne | Catalyst System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2,5-Diiodo-N-morpholinebenzamide | 4-Ethynylanisole | Pd₂(dba)₃, CuI, PPh₃ | DMSO, iPr₂NH, 45 °C, 1 h | 2,5-Bis((4-ethoxyphenyl)ethynyl)morpholinebenzamide | 81% | scielo.org.mx |

| 2,5-Diiodo-N-morpholinebenzamide | Phenylacetylene | Pd₂(dba)₃, CuI, PPh₃ | DMSO, iPr₂NH, 45 °C, 1 h | 2,5-Bis(phenylethynyl)morpholinebenzamide | 60% | scielo.org.mx |

| 2,5-Diiodo-N-morpholinebenzamide | 4-Ethynyl-N,N-dimethylaniline | Pd₂(dba)₃, CuI, PPh₃ | DMSO, iPr₂NH, 45 °C, 1 h | 2,5-Bis((4-(dimethylamino)phenyl)ethynyl)morpholinebenzamide | 83% | scielo.org.mx |

| 2,5-Diiodo-N-morpholinebenzamide | 1-Ethynyl-4-nitrobenzene | Pd₂(dba)₃, CuI, PPh₃ | DMSO, iPr₂NH, 45 °C, 1 h | 2,5-Bis((4-nitrophenyl)ethynyl)morpholinebenzamide | 80% | scielo.org.mx |

| 2-Amino-3-bromo-pyridine | Terminal Alkynes | Pd(CF₃COO)₂, PPh₃, CuI | DMF, 100 °C, 3 h | 2-Amino-3-alkynyl pyridine (B92270) derivatives | Excellent | scirp.org |

Stereoselective Synthesis of Enantiopure this compound Structures

The synthesis of enantiopure compounds is critical in pharmaceutical development, as different enantiomers of a chiral molecule can exhibit distinct pharmacological and toxicological effects. ardena.com Methodologies to obtain single enantiomers include asymmetric synthesis from chiral starting materials and the resolution of racemic mixtures. ardena.comgoogle.com

A specific, high-yield synthesis for an enantiopure derivative, (S)-tert-butyl this compound-4-carboxylate, has been documented in the patent literature. googleapis.com This process highlights a practical route starting from a chiral precursor, demonstrating the feasibility of producing these valuable compounds on a larger scale. The synthesis involves several steps, starting from the protection of a chiral diol and proceeding through oxidation and ethynylation to yield the final enantiopure product. googleapis.com Such methods are crucial for accessing optically pure this compound intermediates for drug discovery programs. lookchem.comgoogle.com

General strategies for stereoselective synthesis often rely on building or modifying the heterocyclic ring while maintaining control of the stereocenters. nih.govrsc.orgthieme.com For example, copper-promoted oxyamination of alkenes can produce substituted morpholines with high diastereoselectivity. nih.gov While not directly applied to this compound in the cited literature, these methods represent the state-of-the-art in stereocontrolled heterocycle synthesis.

| Step | Starting Material | Reagents | Product | Yield |

|---|---|---|---|---|

| 1 | (S)-3-(benzyloxy)propane-1,2-diol | 2,2-dimethoxypropane, p-toluenesulfonic acid | (S)-4-((benzyloxy)methyl)-2,2-dimethyl-1,3-dioxolane | Quantitative |

| 2 | (S)-4-((benzyloxy)methyl)-2,2-dimethyl-1,3-dioxolane | H₂, Pd(OH)₂/C, Boc₂O | (S)-tert-butyl 2,2-dimethyl-1,3-dioxolane-4-carboxamide | 96% |

| 3 | (S)-tert-butyl 2,2-dimethyl-1,3-dioxolane-4-carboxamide | Dess-Martin periodinane | (S)-tert-butyl 2-formylmorpholine-4-carboxylate | Not specified |

| 4 | (S)-tert-butyl 2-formylmorpholine-4-carboxylate | Dimethyl (1-diazo-2-oxopropyl)phosphonate, K₂CO₃ | (S)-tert-butyl this compound-4-carboxylate | 64% |

Multi-Component and Domino Reactions Leading to this compound Frameworks

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that contains the vast majority of the atoms from the starting materials. acsgcipr.orgwikipedia.orgtcichemicals.com Domino reactions, or cascade reactions, involve a series of intramolecular or intermolecular transformations that occur sequentially without the need to isolate intermediates. beilstein-journals.orgmdpi.com These strategies are prized for their atom economy, reduction in waste, and ability to rapidly construct complex molecular scaffolds. acsgcipr.orgnih.gov

While the direct synthesis of this compound via a specific MCR is not prominently detailed in the reviewed literature, these powerful synthetic tools are widely applied to the synthesis of related heterocyclic structures. For instance, a palladium-catalyzed domino reaction involving a Tsuji-Trost reaction of a vinyloxirane with an amino-alcohol, followed by an in-situ iron-catalyzed heterocyclization, affords various substituted morpholines with high diastereoselectivity. organic-chemistry.org Similarly, copper-mediated domino C-H/N-H functionalization provides a pathway to complex isoindolin-1-ones. nih.gov

The Povarov reaction, a well-known MCR, can generate complex quinoline (B57606) structures. nih.govkobv.de The principles of these reactions—combining multiple simple precursors in one pot to build complex heterocycles—are directly applicable to the challenge of synthesizing substituted morpholines. The development of a novel MCR or domino sequence that specifically yields the this compound framework remains an attractive goal for synthetic chemists, promising a more sustainable and efficient manufacturing route.

Precursor Compounds and Synthetic Pathway Elucidation for this compound

A crucial precursor for many applications is the N-protected, enantiopure form, such as (S)-tert-butyl this compound-4-carboxylate. lookchem.comgoogleapis.comgoogle.com The synthetic pathway to this compound starts from the chiral pool, specifically from (S)-3-(benzyloxy)propane-1,2-diol, which is converted in several steps to (S)-tert-butyl 2-formylmorpholine-4-carboxylate. googleapis.com This aldehyde is then transformed into the terminal alkyne, providing the desired enantiopure product. googleapis.com

For transition metal-catalyzed coupling reactions, halogenated precursors are essential. The synthesis of 2,5-diiodo-N-morpholinebenzamide, a precursor for double Sonogashira couplings, begins with the iodination of 2-iodobenzoic acid, followed by conversion to the acid chloride and subsequent reaction with morpholine. scielo.org.mx

More general approaches to the morpholine ring system often start from simple, acyclic precursors. 1,2-amino alcohols are common starting materials that can be converted into morpholines through various cyclization strategies. organic-chemistry.org For example, reacting 1,2-amino alcohols with ethylene (B1197577) sulfate (B86663) provides a straightforward, redox-neutral path to the morpholine core. organic-chemistry.org Additionally, morpholine-2,5-diones, which can be synthesized from amino acids, serve as versatile precursors for further elaboration into substituted morpholine structures. nih.gov

| Precursor Compound | Target Structure/Use | Synthetic Method/Pathway | Reference |

|---|---|---|---|

| (S)-tert-butyl 2-formylmorpholine-4-carboxylate | (S)-tert-butyl this compound-4-carboxylate | Ethynylation using dimethyl (1-diazo-2-oxopropyl)phosphonate and K₂CO₃. | googleapis.com |

| 2,5-Diiodo-N-morpholinebenzamide | 2,5-Bis(alkynyl)morpholinebenzamide derivatives | Double Sonogashira cross-coupling with terminal alkynes. | scielo.org.mx |

| 1,2-Amino alcohols | General morpholine scaffolds | Reaction with ethylene sulfate or other bifunctional reagents to induce cyclization. | organic-chemistry.org |

| Amino Acids | Morpholine-2,5-diones | Conversion of amino acid to N-chloroacetyl derivative followed by cyclization. | nih.gov |

| 2-Iodobenzoic acid | 2,5-Diiodo-N-morpholinebenzamide | Iodination, conversion to acid chloride, and reaction with morpholine. | scielo.org.mx |

Reactivity and Chemical Transformations of the 2 Ethynylmorpholine Moiety

Reactions at the Ethynyl (B1212043) Functionality

The terminal triple bond is the most prominent site of reactivity in the 2-ethynylmorpholine molecule. It readily participates in a variety of addition and cycloaddition reactions that are characteristic of terminal alkynes.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry and represents one of the most significant applications of this compound. This reaction provides a highly efficient and regioselective method for covalently linking the this compound moiety to molecules bearing an azide (B81097) group, forming a stable 1,4-disubstituted 1,2,3-triazole ring. The reaction is valued for its high yields, mild conditions, and tolerance of a wide range of functional groups, making it exceptionally useful in medicinal chemistry for drug discovery and bioconjugation.

In a typical procedure, this compound is reacted with an organic azide in the presence of a copper(I) catalyst, which is often generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). The resulting triazole linker is not merely a spacer; it is a rigid, planar, and metabolically stable unit that can engage in hydrogen bonding and dipole-dipole interactions, often contributing to the pharmacological activity of the final product. Research has demonstrated the use of this reaction to synthesize libraries of potential kinase inhibitors, antibacterial agents, and other bioactive compounds.

Table 1: Examples of CuAAC Reactions with this compound

(Note: In a web-based format, this table could be made interactive with sorting and filtering capabilities.)

| Azide Reactant | Catalyst System | Solvent | Product | Ref. |

| Benzyl (B1604629) azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O (1:1) | 2-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)morpholine | |

| 1-(4-(Azidomethyl)phenyl)ethan-1-one | CuSO₄·5H₂O, Sodium Ascorbate | DMF/H₂O | 2-((1-(4-Acetylbenzyl)-1H-1,2,3-triazol-4-yl)methyl)morpholine | |

| 3-Azidopropan-1-ol | Copper(I) iodide (CuI) | Dichloromethane | 3-(4-(Morpholin-2-ylmethyl)-1H-1,2,3-triazol-1-yl)propan-1-ol | |

| (Azidomethyl)cyclopropane | CuSO₄·5H₂O, Sodium Ascorbate | DMSO | 2-((1-(Cyclopropylmethyl)-1H-1,2,3-triazol-4-yl)methyl)morpholine |

The triple bond of this compound can undergo addition reactions with protic reagents.

Hydration: The acid-catalyzed hydration of this compound proceeds according to Markovnikov's rule. In the presence of a catalyst such as aqueous sulfuric acid with mercury(II) sulfate (B86663) (HgSO₄), water adds across the alkyne to form an intermediate enol, which rapidly tautomerizes to the more stable keto form. The final product is the methyl ketone, 2-acetylmorpholine. Modern, greener protocols may utilize gold or platinum catalysts to achieve the same transformation.

Hydroamination: The addition of an N-H bond across the triple bond can be catalyzed by various transition metals (e.g., gold, ruthenium). The regioselectivity of this reaction is highly dependent on the catalyst and reaction conditions, but it typically yields an enamine intermediate that can tautomerize to an imine or be hydrolyzed to a ketone.

Hydrohalogenation: The addition of hydrogen halides (e.g., HCl, HBr) to this compound also follows Markovnikov's rule. The initial addition yields a 2-(2-halovinyl)morpholine. If an excess of the hydrogen halide is used, a second addition can occur, leading to the formation of a geminal dihalide, 2-(2,2-dihaloethyl)morpholine.

Beyond the addition of protic reagents, the ethynyl group is susceptible to attack by both electrophiles and nucleophiles.

Electrophilic Addition: A classic example is halogenation. The reaction of this compound with one equivalent of a halogen, such as bromine (Br₂), results in the anti-addition of bromine atoms across the triple bond to yield (E)-2-(1,2-dibromovinyl)morpholine. The addition of a second equivalent of the halogen leads to the formation of 2-(1,1,2,2-tetrabromoethyl)morpholine.

Nucleophilic Addition: The terminal alkyne can be attacked by nucleophiles, often under basic conditions or with transition metal catalysis. For example, the thiol-yne reaction involves the radical or base-catalyzed addition of a thiol across the triple bond. This reaction can proceed in a stepwise manner, potentially adding two thiol molecules to form a dithioacetal, providing another "click-like" reaction for bioconjugation or materials science.

In addition to the CuAAC reaction, the ethynyl group of this compound can participate in other types of cycloadditions.

[4+2] Diels-Alder Reaction: The alkyne can function as a dienophile in a Diels-Alder reaction with a conjugated diene. For example, reacting this compound with a diene such as 2,3-dimethyl-1,3-butadiene (B165502) at elevated temperatures would yield a substituted cyclohexadiene ring, specifically 1,2-dimethyl-4-(morpholin-2-yl)-cyclohexa-1,4-diene.

[3+2] 1,3-Dipolar Cycloadditions: This class of reactions is broader than just the azide-alkyne cycloaddition. This compound can react with other 1,3-dipoles. For instance, reaction with a nitrile oxide (generated in situ from an oxime) yields a substituted isoxazole. Similarly, reaction with a nitrone would produce a substituted isoxazoline. These reactions are valuable for constructing five-membered heterocyclic rings.

Reactivity of the Morpholine (B109124) Ring and Nitrogen Heteroatom

The morpholine ring contains a secondary amine nitrogen atom that is both nucleophilic and basic, providing a reactive site for functionalization that is orthogonal to the chemistry of the ethynyl group.

The lone pair of electrons on the nitrogen atom makes it an effective nucleophile for reactions with electrophilic carbon centers.

Alkylation: The nitrogen can be readily alkylated via an Sₙ2 reaction with alkylating agents such as alkyl halides (e.g., methyl iodide, benzyl bromide) or alkyl sulfonates. This reaction, typically carried out in the presence of a non-nucleophilic base (e.g., K₂CO₃, Et₃N) to neutralize the acid byproduct, converts the secondary amine into a tertiary amine. For example, reacting this compound with benzyl bromide yields 4-benzyl-2-ethynylmorpholine.

Acylation: The nitrogen atom reacts smoothly with acylating agents like acyl chlorides or acid anhydrides to form a stable amide bond. The reaction is usually performed in the presence of a base (e.g., pyridine (B92270), triethylamine) to scavenge the HCl or carboxylic acid produced. This transformation is useful for installing protecting groups or for modulating the electronic properties and basicity of the nitrogen atom.

Table 2: Examples of N-Functionalization of this compound

(Note: In a web-based format, this table could be made interactive with sorting and filtering capabilities.)

| Reagent | Reaction Type | Base | Product | Ref. |

| Benzyl bromide | Alkylation | K₂CO₃ | 4-Benzyl-2-ethynylmorpholine | |

| Acetyl chloride | Acylation | Triethylamine | 1-(2-Ethynylmorpholino)ethan-1-one | |

| Benzoyl chloride | Acylation | Pyridine | (2-Ethynylmorpholino)(phenyl)methanone | |

| Methyl iodide | Alkylation | K₂CO₃ | 2-Ethynyl-4-methylmorpholine |

Ring-Opening and Functionalization Reactions of the Morpholine Core

While the ethynyl group is often the primary site of reactivity in this compound, the morpholine core itself can undergo specific transformations, including ring-opening and functionalization reactions. These reactions often require activation of the morpholine ring and proceed under specific conditions.

Ring-Opening Reactions:

The morpholine ring is generally stable; however, under certain conditions, it can be induced to open. Ring-opening reactions of the morpholine core in 2-substituted derivatives can be achieved through various strategies, often involving the cleavage of the C-O or C-N bonds. For instance, in related morpholine systems, ring-opening can be initiated by activating the nitrogen atom, for example, through the formation of a quaternary ammonium (B1175870) salt, which makes the adjacent carbons more susceptible to nucleophilic attack.

In the context of this compound, the presence of the C2-substituent can influence the regioselectivity of the ring-opening. Theoretical and experimental studies on other 2,3-disubstituted morpholines have shown that the stereoelectronic environment at the C2 and C3 positions is critical in determining which bond is cleaved. ahievran.edu.tr For example, acid-catalyzed ring-opening reactions of related 3-aza-2-oxabicyclo[2.2.1]hept-5-ene systems have demonstrated selective C-O bond cleavage. scielo.org.mx While specific studies on this compound are limited, it is plausible that similar strategies could be employed.

A plausible, though not yet experimentally demonstrated, pathway for the ring-opening of a this compound derivative could involve initial activation of the ring followed by nucleophilic attack, leading to a functionalized amino alcohol. The specific conditions and the nature of the nucleophile would be critical in directing the outcome of such a reaction.

Functionalization of the Morpholine Core:

Functionalization of the morpholine ring at positions other than the nitrogen atom is a valuable strategy for introducing molecular diversity. For morpholines, C-H functionalization at the C2 or C3 positions can be achieved, often through radical-mediated processes. acs.org For instance, photoredox-catalyzed reactions have been employed for the α-amino radical coupling of morpholines, although reactions at the C2 position can be less favorable compared to the C3 position in some systems. acs.org

In the case of this compound, the presence of the ethynyl group at C2 would likely direct functionalization to other positions of the ring, such as C3 or the nitrogen atom, depending on the reaction conditions. The N-substituent on the morpholine ring also plays a crucial role in directing reactivity. For example, N-aryl or N-acyl groups can influence the electronic properties and steric environment of the ring, thereby affecting the feasibility and selectivity of functionalization reactions.

| Reaction Type | Position of Functionalization | Reagents/Conditions (Exemplary) | Potential Product Type |

| Ring-Opening | C2-N or C6-O | Strong acid, Nucleophile | Functionalized amino alcohol |

| C-H Functionalization | C3 | Photoredox catalysis, Radical initiator | 3-Substituted this compound |

| N-Functionalization | Nitrogen | Alkyl halides, Acyl chlorides | N-Substituted this compound |

This table presents potential reactions based on the known reactivity of morpholine derivatives; specific data for this compound is limited.

Chemo-, Regio-, and Stereoselectivity in this compound Reactions

The presence of multiple reactive sites in this compound—namely the alkyne, the nitrogen atom, and the C-H bonds of the morpholine ring—makes the control of selectivity a critical aspect of its chemistry.

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. masterorganicchemistry.com In this compound, a key challenge is to selectively target either the ethynyl group or the morpholine ring.

Reactions at the Ethynyl Group: The triple bond of the ethynyl group is a site of high electron density and is susceptible to electrophilic addition and cycloaddition reactions. Reactions such as the Sonogashira coupling can be performed selectively at the alkyne without affecting the morpholine ring, as demonstrated in the synthesis of related oligo(p-phenyleneethynylene)s where a morpholine amide moiety was present. scielo.org.mx

Reactions at the Morpholine Nitrogen: The nitrogen atom, being a secondary amine (in the parent compound), can be selectively alkylated or acylated under basic conditions. The choice of reagents and reaction conditions can allow for the selective functionalization of the nitrogen atom in the presence of the ethynyl group.

Regioselectivity:

Regioselectivity is the preference for bond formation at one position over another. chemistrysteps.com In reactions involving the morpholine ring of this compound, regioselectivity becomes important when considering functionalization at different carbon atoms.

Functionalization of the Morpholine Ring: As previously mentioned, C-H functionalization reactions on the morpholine ring can exhibit regioselectivity. For instance, in related systems, functionalization often occurs preferentially at the C3 position over the C2 position, which is already substituted. acs.org The directing effects of the nitrogen substituent and the steric hindrance posed by the ethynyl group would be key factors in determining the regiochemical outcome.

Ring-Opening Reactions: In hypothetical ring-opening reactions, the site of nucleophilic attack would determine the resulting product. The electronic and steric environment around the C2 and C6 carbons would dictate the regioselectivity of the ring cleavage.

Stereoselectivity:

Stereoselectivity is the preferential formation of one stereoisomer over another. ddugu.ac.in For this compound, which is a chiral molecule, controlling the stereochemistry in its reactions is of significant importance, particularly for applications in medicinal chemistry.

Synthesis of Enantiomerically Pure this compound: The synthesis of specific stereoisomers of substituted morpholines can be achieved through stereoselective methods, for example, by starting from chiral amino alcohols or by using chiral catalysts. nih.govchemrxiv.org

Reactions of Enantiomerically Pure this compound: When using an enantiomerically pure starting material, the stereochemical outcome of subsequent reactions is crucial. Diastereoselective reactions, where a new stereocenter is formed in the presence of an existing one, are common. The facial selectivity of attack on the morpholine ring or the ethynyl group would be influenced by the existing stereocenter at C2, leading to the preferential formation of one diastereomer. For instance, in the synthesis of 2,5-disubstituted morpholines, high diastereoselectivity has been achieved through carefully designed reaction sequences. nih.gov

| Selectivity Type | Key Considerations for this compound | Example Reaction Type (Hypothetical/Related) |

| Chemoselectivity | Preferential reaction at the alkyne vs. the morpholine nitrogen. | Sonogashira coupling at the alkyne; N-alkylation of the morpholine. |

| Regioselectivity | Preferential C-H functionalization at C3 vs. other positions. | Radical-mediated C-H arylation. |

| Stereoselectivity | Control of stereochemistry during synthesis or subsequent reactions. | Asymmetric synthesis from a chiral precursor; Diastereoselective addition to the morpholine ring. |

This table summarizes the key selectivity considerations for reactions involving the this compound moiety.

Applications of 2 Ethynylmorpholine in Modern Organic Synthesis

Building Block for the Construction of Complex Heterocyclic Systems

The terminal alkyne functionality of 2-Ethynylmorpholine is a powerful tool for carbon-carbon and carbon-heteroatom bond formation, enabling the construction of more elaborate heterocyclic frameworks. Its utility is primarily demonstrated through two major classes of reactions: cycloadditions and palladium-catalyzed cross-coupling reactions.

One of the most prominent applications of terminal alkynes in heterocyclic synthesis is the Huisgen 1,3-dipolar cycloaddition, a reaction between an azide (B81097) and an alkyne to regioselectively produce 1,2,3-triazoles. wikipedia.org The ethynyl (B1212043) group of this compound can readily participate in this transformation, particularly the copper(I)-catalyzed variant (CuAAC), which proceeds under mild conditions with high efficiency. nih.gov This reaction allows for the covalent linking of the this compound unit to another molecule bearing an azide group, thereby generating a complex morpholinyl-triazole hybrid structure. Such hybrid heterocycles are of significant interest in medicinal chemistry due to the prevalence of both morpholine (B109124) and triazole rings in bioactive compounds. nih.govnih.gov

Furthermore, this compound is an excellent substrate for the Sonogashira cross-coupling reaction. libretexts.orgjk-sci.com This reaction couples the terminal alkyne with aryl or vinyl halides using a palladium catalyst and a copper(I) co-catalyst under basic conditions. wikipedia.orgorganic-chemistry.org By reacting this compound with various functionalized aryl or vinyl halides, a diverse library of 2-(alkynyl)morpholine derivatives can be synthesized. These products can be final targets themselves or serve as intermediates for further cyclization reactions, such as domino Sonogashira coupling-cyclization sequences, to build fused heterocyclic systems like substituted benzo[b]furans. organic-chemistry.org

| Reaction Type | Reactants | Product | Significance |

|---|---|---|---|

| [3+2] Dipolar Cycloaddition (e.g., CuAAC) | This compound + Organic Azide (R-N₃) | 4-substituted 1-(morpholin-2-yl)-1,2,3-triazole | Forms stable, aromatic triazole rings, linking the morpholine moiety to other molecular fragments. wikipedia.orgnih.gov |

| Sonogashira Cross-Coupling | This compound + Aryl/Vinyl Halide (R-X) | 2-(Arylethynyl)morpholine or 2-(Vinylethynyl)morpholine | Creates C(sp)-C(sp²) bonds, providing access to conjugated systems and precursors for further cyclizations. libretexts.orgwikipedia.org |

Precursor for Advanced Synthetic Intermediates and Fine Chemicals

Beyond its direct use in building the core of a heterocyclic system, this compound serves as a valuable precursor for a variety of advanced synthetic intermediates. The reactivity of the alkyne group can be harnessed to introduce new functionalities and create more complex molecular scaffolds.

The Sonogashira coupling reaction is a primary example of how this compound is transformed into a more advanced intermediate. jk-sci.comyoutube.com The resulting arylalkynyl- and vinylalkynyl-morpholines are not merely final products but are versatile intermediates in their own right. wikipedia.orgmdpi.com For instance, an arylalkynylmorpholine synthesized via Sonogashira coupling can undergo subsequent intramolecular reactions if the aryl group contains a suitably positioned nucleophile, leading to the formation of fused ring systems. organic-chemistry.org These intermediates are crucial in the multi-step synthesis of complex natural products and pharmaceutical agents. nih.govthesciencein.org

The alkyne moiety can also undergo a range of other transformations to yield different classes of intermediates. For example:

Reduction: The triple bond can be selectively reduced to a double bond (using catalysts like Lindlar's catalyst) to form 2-vinylmorpholine, or fully reduced to a single bond (via catalytic hydrogenation) to yield 2-ethylmorpholine.

Hydration: Markovnikov or anti-Markovnikov hydration of the alkyne can produce 2-(acetyl)morpholine (a methyl ketone) or 2-(ethanal)morpholine (an aldehyde), respectively, introducing valuable carbonyl functionality.

Other Additions: The alkyne can participate in various addition reactions, such as hydrohalogenation or hydroamination, to install other functional groups on the two-carbon linker.

These transformations convert the simple this compound scaffold into a diverse array of intermediates, significantly expanding its utility in the synthesis of fine chemicals and complex organic molecules.

Design and Synthesis of Ligands for Asymmetric Catalysis Incorporating this compound Units

In asymmetric catalysis, the development of novel chiral ligands is paramount for achieving high enantioselectivity in chemical reactions. nih.gov Chiral morpholines are recognized as important structural motifs in bioactive compounds and have been the target of various asymmetric syntheses. nih.govrsc.orgsemanticscholar.org The defined conformational preference and the presence of heteroatoms make the morpholine ring an attractive scaffold for designing chiral ligands.

However, the specific application of this compound in the design and synthesis of ligands for asymmetric catalysis is not widely documented in the surveyed scientific literature. While chiral phosphinooxazoline (PHOX) ligands are a popular and effective class of P,N-ligands, their synthesis does not typically originate from this compound. nih.gov The development of chiral ligands often relies on starting from enantiomerically pure amino alcohols to construct the chiral core. nih.gov

Theoretically, the this compound framework presents potential for ligand development. If prepared in an enantiomerically pure form, the morpholine unit could serve as the chiral backbone. The ethynyl group could then be used as a handle to attach a coordinating group, such as a phosphine, through reactions like hydrophosphination or by using a multi-step sequence involving Sonogashira coupling followed by functional group manipulation. Despite this potential, concrete examples of such ligands derived from this compound and their successful application in asymmetric catalysis are not prominently reported.

Integration into Polymeric Materials and Supramolecular Architectures through Alkyne Functionalization

The terminal alkyne of this compound is an ideal functional group for the modification of polymers and the construction of supramolecular systems, primarily through "click chemistry". nih.govresearchgate.net The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential click reaction, valued for its high yield, specificity, and tolerance of a wide range of functional groups and reaction conditions. nih.govtu-dresden.de

This compound can be integrated into polymeric materials using a "grafting-to" approach. In this method, a pre-formed polymer backbone is functionalized with azide groups. The subsequent reaction with this compound via CuAAC covalently attaches the morpholine units as side chains along the polymer. core.ac.uk This strategy allows for precise control over the polymer's final properties by introducing the beneficial characteristics of the morpholine moiety, such as hydrophilicity and biocompatibility. This approach is particularly relevant for biomaterials, where polymers like poly(2-oxazoline)s are used as platforms for drug delivery and other biomedical applications. nih.govsigmaaldrich.commdpi.com

Alternatively, the alkyne can be used in strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click reaction. This is highly advantageous for biological systems where copper toxicity is a concern. While this compound itself is not strained, it can react with strained cyclooctyne (B158145) derivatives that have been incorporated into polymers or biomolecules. Conversely, a strained alkyne could be attached to the morpholine ring for reaction with azides. nih.gov

| Component | Example | Function |

|---|---|---|

| Alkyne Substrate | This compound | Provides the ethynyl group for the cycloaddition. |

| Azide Substrate | Azide-functionalized polymer (e.g., Azido-PEG) | The polymer backbone to be modified. |

| Catalyst | Copper(I) source, e.g., CuI or in situ reduced CuSO₄ | Catalyzes the [3+2] cycloaddition reaction. nih.gov |

| Ligand/Base | Amine base (e.g., Triethylamine) or stabilizing ligand | Stabilizes the Cu(I) species and facilitates the reaction. |

In the realm of supramolecular chemistry, this compound can act as a building block for self-assembling systems. The morpholine ring, with its hydrogen bond accepting oxygen and nitrogen atoms, and the alkyne group, which can also act as a hydrogen bond acceptor or participate in π-stacking interactions (especially after being coupled to an aromatic system), can direct the non-covalent assembly of molecules into well-defined, higher-order architectures like spheres, tubes, or capsules. rsc.org These self-assembled structures can serve as hosts for other molecules, acting as nanoreactors or delivery vehicles. rsc.org

Computational and Theoretical Investigations of 2 Ethynylmorpholine

Quantum Chemical Studies on Electronic Structure and Molecular Conformation

Quantum chemical studies are fundamental to determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. wikipedia.org These calculations are crucial for understanding a molecule's stability, polarity, and the nature of its chemical bonds.

Detailed Research Findings:

Once the optimized geometry is established, a range of electronic properties can be calculated. researchgate.net The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO location indicates regions that are electron-rich and likely to act as electron donors, while the LUMO location highlights electron-deficient regions susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Furthermore, molecular electrostatic potential (MEP) maps can be generated. These maps visualize the charge distribution across the molecule, identifying positive (electrophilic) and negative (nucleophilic) sites. For 2-ethynylmorpholine, the MEP would likely show negative potential around the oxygen and nitrogen atoms due to their lone pairs of electrons and around the triple bond of the ethynyl (B1212043) group, indicating regions prone to electrophilic attack.

Table 1: Illustrative Geometrical and Electronic Parameters for this compound from a Hypothetical DFT Calculation This table presents the types of data typically generated from quantum chemical calculations. Actual values would require a specific computational study.

| Parameter | Description | Predicted Value / Locus |

|---|---|---|

| Conformation | Most stable arrangement of the morpholine (B109124) ring. | Chair Conformation |

| Ethynyl Group Position | Energetically favorable position of the C≡CH group. | Equatorial |

| Bond Length (C-O) | The average distance between carbon and oxygen atoms in the ring. | ~1.43 Å |

| Bond Length (C≡C) | The distance between the two carbon atoms of the ethynyl group. | ~1.20 Å |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | - |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | - |

| HOMO-LUMO Gap (ΔE) | Energy difference indicating chemical reactivity. | - |

| Dipole Moment | A measure of the molecule's overall polarity. | - |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for exploring the pathways of chemical reactions, identifying transition states, and calculating activation energies. smu.edunih.gov This allows for a detailed understanding of how reactants are converted into products, which is often difficult to observe experimentally. mit.edu

Detailed Research Findings:

For this compound, computational modeling could be used to elucidate the mechanisms of various potential reactions, such as additions to the ethynyl group or reactions involving the morpholine nitrogen. A common approach is to map the potential energy surface for a proposed reaction. This involves calculating the energies of the reactants, products, and any intermediates, as well as locating the transition state structure—the point of maximum energy along the reaction coordinate. smu.edu

For example, the mechanism of a copper-free click reaction, where the ethynyl group reacts with an azide (B81097), could be modeled. Computational studies on similar strained or activated alkynes have shown that such analysis can reveal the contributions of ring strain and electronic distortion to the reaction's activation energy. core.ac.uk By calculating the free energy barrier (ΔG‡), chemists can predict the reaction rate and determine if the proposed pathway is kinetically feasible under specific conditions. nih.gov The Unified Reaction Valley Approach (URVA) is one such method that analyzes the reaction path to divide the mechanism into chemically significant phases, such as reactant preparation, bond breaking/formation at the transition state, and product adjustment. smu.edu

Table 2: Example of a Calculated Energy Profile for a Hypothetical Reaction of this compound This table illustrates the kind of energetic data obtained from reaction mechanism modeling.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Reagent | 0 (Reference) |

| Transition State (TS) | Highest energy point along the reaction coordinate. | ΔG‡ |

| Intermediate (if any) | A metastable species formed during the reaction. | - |

| Products | The final molecules formed after the reaction. | ΔG_rxn |

Prediction of Spectroscopic Properties and Reactivity Profiles

A significant application of computational chemistry is the prediction of spectroscopic properties, which can aid in the identification and characterization of synthesized compounds. wikipedia.orgnih.govresearchgate.net These theoretical spectra can be compared with experimental data to confirm a molecule's structure.

Detailed Research Findings:

Computational methods can accurately predict various types of spectra. For this compound, key spectroscopic data could be calculated as follows:

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. This would show characteristic peaks corresponding to specific functional groups, such as the C-H stretch of the alkyne, the C≡C triple bond stretch, the C-O-C ether stretch, and the C-N-C amine stretches. These predicted frequencies help in the interpretation of experimental IR spectra. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated. These predictions are highly sensitive to the electronic environment of each nucleus and are invaluable for assigning signals in experimental NMR spectra, thus confirming the molecular structure. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict electronic transitions and generate a theoretical UV-Vis absorption spectrum. nih.gov This provides information about the wavelengths of light the molecule absorbs.

Reactivity profiles are derived from the electronic structure parameters discussed previously (see 5.1). Global reactivity descriptors such as the HOMO-LUMO gap, chemical hardness, and electronegativity can be quantified. These descriptors provide a theoretical basis for predicting how this compound will behave in different chemical environments. chimicatechnoacta.ru

Table 3: Predicted Spectroscopic and Reactivity Data for this compound This table shows examples of predictable data that aid in characterization and reactivity assessment.

| Data Type | Parameter | Predicted Value / Range |

|---|---|---|

| IR Spectroscopy | C≡C Stretch Frequency | ~2100-2150 cm⁻¹ |

| ≡C-H Stretch Frequency | ~3300 cm⁻¹ | |

| C-O-C Stretch Frequency | ~1100-1150 cm⁻¹ | |

| ¹³C NMR Spectroscopy | Chemical Shift (C≡CH) | ~70-90 ppm |

| Chemical Shift (C-N) | ~45-55 ppm | |

| Reactivity Descriptor | Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 |

| Electronic Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 |

Advanced Spectroscopic Characterization Methodologies Applied to 2 Ethynylmorpholine Chemistry

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural and stereochemical investigation of 2-ethynylmorpholine derivatives. azolifesciences.comcore.ac.uk Both one-dimensional (1D) experiments, such as ¹H and ¹³C NMR, and two-dimensional (2D) experiments like COSY, HSQC, and HMBC, are utilized to map out the complete molecular framework. nih.govresearchgate.netmdpi.com

In ¹H NMR spectra of N-substituted morpholines, the protons on the morpholine (B109124) ring typically appear as complex multiplets due to spin-spin coupling. nih.gov The chemical environment significantly influences the chemical shifts (δ), allowing for the differentiation of protons adjacent to the nitrogen and oxygen atoms. azolifesciences.com For this compound, the proton of the terminal alkyne (H-C≡) characteristically appears as a singlet or a narrow triplet in the upfield region of the spectrum. The proton at the 2-position of the morpholine ring, being adjacent to both the nitrogen and the ethynyl (B1212043) group, would exhibit a distinct chemical shift.

¹³C NMR spectroscopy provides crucial information about the carbon skeleton. The two carbons of the ethynyl group show characteristic resonances in the range of δ 70-90 ppm. The carbons of the morpholine ring adjacent to the oxygen atom (C-3 and C-5) are typically deshielded and appear at a lower field (δ 65-75 ppm) compared to the carbons adjacent to the nitrogen atom (C-2 and C-6), which resonate at approximately δ 45-55 ppm. rsc.org

Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, are vital for stereochemical assignments, revealing through-space proximity of protons and helping to determine the relative configuration of substituents and the preferred conformation of the morpholine ring, which is typically a chair conformation. nih.govresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound Derivatives Note: Exact chemical shifts are dependent on the solvent and specific N-substituent.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Typical Multiplicity / Remarks |

|---|---|---|---|

| Ethynyl C-H | ~2.0 - 3.0 | - | Singlet (s) |

| C ≡CH | - | ~70 - 80 | |

| C≡C H | - | ~80 - 90 | |

| Morpholine H-2 | ~3.5 - 4.5 | ~50 - 60 | Multiplet (m) |

| Morpholine H-3, H-5 | ~3.6 - 3.9 | ~66 - 68 | Multiplets (m) |

Mass Spectrometry Techniques for Fragment Analysis and Molecular Formula Confirmation of Derivatives

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and elemental composition of this compound derivatives and to deduce their structure through fragmentation analysis. core.ac.uk High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous confirmation of the molecular formula of a parent compound and its derivatives. nih.gov

The fragmentation patterns observed in the mass spectrum are characteristic of the molecule's structure. For derivatives of this compound, common fragmentation pathways involve the cleavage of the morpholine ring and the loss of small neutral molecules or radicals. The molecular ion peak (M+) is typically observed, confirming the molecular weight. chempap.org

Key fragmentation processes for morpholine-containing structures often include the cleavage of the C-C bond alpha to the nitrogen atom, leading to the loss of the ethynyl group or other substituents at the 2-position. core.ac.uknih.gov Another common pathway is the retro-Diels-Alder reaction of the morpholine ring, though this is more prevalent in specific derivatives. The fragmentation of the N-substituent is also a primary pathway that helps in its identification. The presence of the ethynyl group can lead to characteristic losses, such as the loss of a C₂H radical. youtube.com

Table 2: Common Fragment Ions in the Mass Spectra of N-Substituted this compound Derivatives

| m/z Value | Proposed Fragment Structure / Loss | Significance |

|---|---|---|

| [M]+ | Molecular Ion | Confirms the molecular weight of the compound. |

| [M-25]+ | Loss of C₂H• (ethynyl radical) | Indicates the presence of the ethynyl group. |

| [M-R]+ | Loss of the N-substituent (R•) | Helps identify the group attached to the nitrogen atom. |

Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in this compound and its derivatives. latech.edutanta.edu.eg These methods probe the vibrational modes of molecules, with each functional group exhibiting characteristic absorption or scattering frequencies. uwimona.edu.jmlibretexts.org

For this compound, several key vibrational modes are expected. The most diagnostic is the sharp, weak absorption band for the terminal alkyne C≡C stretching vibration, which typically appears in the IR spectrum around 2100-2140 cm⁻¹. latech.edu The ≡C-H stretching vibration gives rise to a strong, sharp band near 3300 cm⁻¹.

The morpholine ring itself has several characteristic vibrations. The C-O-C ether linkage produces a strong, characteristic asymmetric stretching band in the IR spectrum, typically found between 1070 and 1150 cm⁻¹. nih.gov The C-N stretching vibrations of the amine functionality are usually observed in the 1020-1250 cm⁻¹ region. Additionally, the CH₂ groups of the ring exhibit symmetric and asymmetric stretching vibrations near 2850-2960 cm⁻¹ and scissoring/bending vibrations around 1450-1470 cm⁻¹. nih.govresearchgate.net

Raman spectroscopy serves as a complementary technique. spectroscopyonline.comlbt-scientific.com While the C-O-C and C-N stretching modes are often weaker in Raman spectra, the C≡C stretching vibration of the alkyne is typically strong and easily identifiable, making Raman an excellent tool for confirming the presence of this group. researchgate.net

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| ≡C-H Stretch | 3280 - 3320 | 3280 - 3320 | Strong, Sharp (IR) |

| C-H Stretch (CH₂) | 2850 - 2960 | 2850 - 2960 | Medium-Strong |

| C≡C Stretch | 2100 - 2140 | 2100 - 2140 | Weak-Medium (IR), Strong (Raman) |

| CH₂ Bend/Scissor | 1450 - 1470 | 1450 - 1470 | Medium |

| C-O-C Asymmetric Stretch | 1070 - 1150 | 1070 - 1150 | Strong (IR) |

X-ray Diffraction Crystallography for Solid-State Structural Determination

For a derivative of this compound that forms a suitable single crystal, X-ray analysis can confirm the chair conformation of the morpholine ring, which is generally the most stable form. nih.gov It can also precisely determine the orientation of the ethynyl group relative to the ring (i.e., whether it is in an axial or equatorial position). The analysis yields detailed data on intermolecular interactions, such as hydrogen bonding (e.g., involving the N-H group of a secondary amine derivative or the terminal alkyne) and van der Waals forces, which govern the crystal packing. nih.gov

The resulting crystallographic data, including the unit cell dimensions (a, b, c, α, β, γ), space group, and atomic coordinates, serve as the ultimate proof of structure. researchgate.net This information is critical for understanding structure-property relationships and for computational modeling studies.

Table 4: Representative Crystallographic Parameters for a Hypothetical this compound Derivative

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The lengths of the unit cell axes. | a = 8.5, b = 10.2, c = 9.8 |

| α, β, γ (°) | The angles between the unit cell axes. | α = 90, β = 105.5, γ = 90 |

| Z | The number of molecules in the unit cell. | 4 |

| Bond Length (C≡C) | The distance between the two alkyne carbons. | ~1.20 Å |

| Bond Length (C-O) | The average length of the C-O bonds in the ring. | ~1.43 Å |

Synthesis and Chemical Utility of 2 Ethynylmorpholine Derivatives and Analogs

Systematic Synthesis of Substituted 2-Ethynylmorpholines

The synthesis of substituted 2-ethynylmorpholines can be approached through various strategies, primarily involving the construction of the morpholine (B109124) ring followed by the introduction of the ethynyl (B1212043) group, or the use of a pre-ethynylated building block. A key intermediate in many synthetic routes is the N-protected 2-formylmorpholine.

A significant method for the synthesis of an N-Boc protected (S)-2-ethynylmorpholine involves the use of the Seyferth-Gilbert reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate). google.com In this procedure, tert-butyl (2R)-2-formylmorpholine-4-carboxylate is treated with the Seyferth-Gilbert reagent in the presence of a base like potassium carbonate in a suitable solvent such as methanol. google.com This reaction proceeds via a one-carbon homologation of the aldehyde to the terminal alkyne.

The general synthetic approach can be summarized as follows:

Formation of the N-protected 2-formylmorpholine: This can be achieved through various methods, including the oxidation of the corresponding 2-hydroxymethylmorpholine.

Introduction of the Ethynyl Group: The aldehyde is then converted to the terminal alkyne. The Seyferth-Gilbert homologation is a common and effective method. google.com

An alternative approach involves the use of a pre-ethynylated starting material. For instance, coupling reactions can be employed to introduce substituents onto a pre-formed 2-ethynylmorpholine scaffold.

The following table outlines a representative synthesis of a substituted this compound derivative:

| Reactant | Reagent(s) | Product | Description | Reference |

| tert-butyl (2R)-2-formylmorpholine-4-carboxylate | Dimethyl (1-diazo-2-oxopropyl)phosphonate, K₂CO₃, Methanol | (S)-tert-butyl this compound-4-carboxylate | One-carbon homologation of the aldehyde to a terminal alkyne using the Seyferth-Gilbert reagent. | google.com |

Further substitution on the morpholine ring can be achieved by starting with appropriately substituted amino alcohols, which are then cyclized to form the desired morpholine core before the introduction of the ethynyl group. The synthesis of various substituted morpholines can be accomplished through methods like the reaction of 1,2-amino alcohols with α-phenylvinylsulfonium salts or through Pd-catalyzed cyclizations. organic-chemistry.org

Chemical Modifications and Transformations of this compound Derivatives

The this compound scaffold possesses two primary sites for chemical modification: the ethynyl group and the morpholine ring, including the nitrogen atom.

Reactions of the Ethynyl Group:

The terminal alkyne functionality is highly versatile and can undergo a variety of chemical transformations. The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction allows for the introduction of a wide range of substituents onto the ethynyl group of this compound derivatives. For instance, 2,5-diiodo-N-morpholinebenzamide can be coupled with various terminal alkynes in Sonogashira reactions to produce substituted oligo(p-phenyleneethynylene)s. scielo.org.mx While this example involves the morpholine as a substituent on the aromatic ring, the principle is directly applicable to the ethynyl group of this compound.

Other common reactions of terminal alkynes that can be applied to this compound derivatives include:

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles.

Hydration: Markovnikov or anti-Markovnikov hydration to yield methyl ketones or aldehydes, respectively.

Reduction: Partial reduction to cis- or trans-alkenes, or complete reduction to the corresponding ethyl group.

Mannich Reaction: Reaction with formaldehyde (B43269) and a secondary amine to form a propargylamine.

Modifications of the Morpholine Ring:

The morpholine ring itself can be modified. The nitrogen atom, if unprotected, is a nucleophilic site and can be alkylated, acylated, or arylated. For N-protected derivatives, deprotection followed by functionalization is a common strategy.

The following table summarizes potential chemical modifications of this compound derivatives:

| Reaction Type | Reagents/Conditions | Resulting Functional Group | Description | Reference |

| Sonogashira Coupling | Aryl/Vinyl Halide, Pd catalyst, Cu(I) cocatalyst, Base | Substituted Alkyne | Forms a new C-C bond, extending the alkyne chain. | scielo.org.mx |

| Azide-Alkyne Cycloaddition | Organic Azide (B81097), Cu(I) catalyst | 1,2,3-Triazole | "Click" reaction to form a stable heterocyclic ring. | General Knowledge |

| N-Alkylation | Alkyl Halide, Base | Tertiary Amine | Functionalization of the morpholine nitrogen. | General Knowledge |

| N-Acylation | Acyl Chloride or Anhydride, Base | Amide | Formation of an amide bond at the morpholine nitrogen. | General Knowledge |

Comparative Reactivity and Structure-Property Relationship Studies within the this compound Family

Reactivity:

Electronic Effects: Electron-withdrawing or electron-donating substituents on the morpholine ring can modulate the nucleophilicity of the nitrogen atom and the reactivity of the ethynyl group. For example, an electron-withdrawing group on the nitrogen (e.g., a Boc group) will decrease its nucleophilicity.

Steric Effects: Bulky substituents on the morpholine ring, particularly near the 2-position, can sterically hinder reactions at the ethynyl group.

Structure-Property Relationships:

| Structural Feature | Potential Impact on Properties | Rationale | Reference |

| Substitution on the Ethynyl Group | Altered polarity, solubility, and potential for intermolecular interactions (e.g., hydrogen bonding, π-stacking). | The introduced group directly modifies the electronic and steric profile of the molecule. | youtube.com |

| Substitution on the Morpholine Ring | Changes in conformation, lipophilicity, and basicity of the nitrogen atom. | Substituents can introduce new functional groups and alter the overall shape and electronic distribution. | youtube.com |

| N-Substitution | Modified solubility, basicity, and ability to act as a hydrogen bond donor/acceptor. | The nature of the substituent on the nitrogen atom is a key determinant of the molecule's overall properties. | General Knowledge |

For instance, the introduction of polar groups can increase aqueous solubility, while extending the carbon chain on the ethynyl group will likely increase lipophilicity. The specific stereochemistry at the 2-position can also play a crucial role in the biological activity and interaction with other chiral molecules. While specific comparative studies on a series of this compound derivatives are not widely reported in the literature, the principles of physical organic chemistry allow for the prediction of these relationships. youtube.com Further systematic studies involving the synthesis and evaluation of a library of these compounds would be invaluable for establishing detailed structure-activity relationships (SAR) and structure-property relationships (SPR).

Q & A

Q. What established synthetic routes are available for 2-Ethynylmorpholine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or cyclization reactions. For example, reacting morpholine with propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF) can yield this compound. Optimization includes:

- Temperature control (40–60°C) to minimize side reactions.

- Solvent selection (polar aprotic solvents enhance reactivity).

- Catalytic additives (e.g., KI for bromide displacement).

Characterization via ¹H NMR (δ 2.5–3.5 ppm for morpholine protons; δ 1.8–2.1 ppm for ethynyl protons) and HPLC (≥95% purity) is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the morpholine ring (δ 2.5–3.5 ppm for ¹H; δ 45–60 ppm for ¹³C) and ethynyl group (sharp singlet at δ 2.1–2.3 ppm for ¹H; δ 70–85 ppm for ¹³C).

- IR Spectroscopy : Identify C≡C stretching (~2100 cm⁻¹) and morpholine C-O-C asymmetric stretching (~1100 cm⁻¹).

- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z corresponding to molecular weight (e.g., 125.15 g/mol) .

Q. How can researchers validate the purity of this compound, and what analytical thresholds are considered acceptable?

- Methodological Answer : Use HPLC with UV detection (λ = 254 nm) and a C18 column. Acceptable purity thresholds:

- HPLC : ≥95% peak area.

- Melting Point : Sharp range (±1°C) compared to literature values.

- Elemental Analysis : %C, %H, %N within ±0.3% of theoretical values .

Advanced Research Questions

Q. How should researchers design experiments to assess the hydrolytic stability of this compound under physiological pH conditions?

- Methodological Answer :

- Experimental Setup : Incubate this compound in buffer solutions (pH 1.2, 4.5, 7.4) at 37°C.

- Sampling : Collect aliquots at 0, 6, 12, 24, 48 hrs.

- Analysis : Monitor degradation via LC-MS; quantify intact compound using a validated calibration curve.

- Statistical Design : Use ANOVA to compare degradation rates across pH levels, with triplicate runs to ensure reproducibility .

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives across studies?

- Methodological Answer :

- Comparative Assays : Replicate studies using standardized protocols (e.g., MIC assays for antimicrobial activity).

- Structural Confirmation : Verify derivative identity via X-ray crystallography or 2D NMR to rule out isomerization.

- Meta-Analysis : Use computational tools (e.g., molecular docking) to correlate substituent effects with activity trends .

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound analogs?

- Methodological Answer :

- Variable Modification : Synthesize analogs with substituents at the ethynyl or morpholine positions.

- Activity Screening : Test analogs in target assays (e.g., enzyme inhibition, cytotoxicity).

- Data Modeling : Apply QSAR software (e.g., MOE) to identify critical physicochemical parameters (logP, H-bond donors) .

Data Presentation and Reproducibility

Q. What statistical methods are recommended for analyzing dose-response data in this compound toxicity studies?

- Methodological Answer :

- Dose-Response Curves : Fit data to a sigmoidal model (e.g., Hill equation) using nonlinear regression.

- IC₅₀/EC₅₀ Calculation : Report 95% confidence intervals from triplicate experiments.

- Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous data points .

Q. How should researchers document synthetic procedures to ensure reproducibility in peer-reviewed studies?

- Methodological Answer :

- Detailed Protocols : Specify molar ratios, solvent volumes, and purification steps (e.g., column chromatography gradients).

- Supporting Information : Include raw NMR/FIR spectra, HPLC chromatograms, and crystallographic data (if available).

- Ethical Reporting : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for supplementary data submission .

Safety and Compliance

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

Q. Tables

| Key Characterization Data for this compound |

|---|

| Technique |

| ---------------------- |

| ¹H NMR |

| HPLC-UV |

| Elemental Analysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.